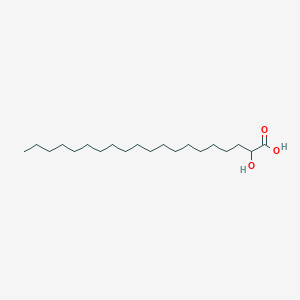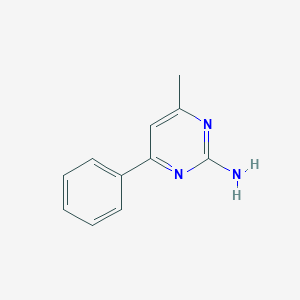
Berlafenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Berlafenone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of 1,4-naphthoquinones and has a unique chemical structure that gives it several beneficial properties.
Wissenschaftliche Forschungsanwendungen
Berlafenone has shown promising results in various fields of scientific research. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests that this compound may have potential as an anti-inflammatory agent. In microbial research, this compound has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of berlafenone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, this compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and NADH oxidase. In addition, it has been found to induce oxidative stress and DNA damage in cancer cells.
In inflammation research, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In microbial research, this compound has been found to disrupt the bacterial cell membrane and inhibit bacterial growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In addition, it has been found to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth.
In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. In microbial research, this compound has been found to disrupt the bacterial cell membrane, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Berlafenone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, it has shown promising results in various fields of research, which makes it a versatile compound for scientific studies.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. In addition, the compound has not been extensively studied in vivo, which means that its potential side effects and toxicity are not well known.
Zukünftige Richtungen
There are several future directions for research on berlafenone. One direction is to further investigate its potential anti-cancer properties and its mechanism of action in cancer cells. Another direction is to study its potential as an anti-inflammatory agent and its effects on the immune system. In microbial research, this compound could be further studied for its potential as an antimicrobial agent.
Conclusion
This compound is a synthetic compound that has shown promising results in various fields of scientific research. Its unique chemical structure gives it several beneficial properties, including potential anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to using this compound in lab experiments, its versatility and potential make it a promising compound for future research.
Synthesemethoden
The synthesis method of berlafenone involves the reaction of 2-hydroxy-1,4-naphthoquinone with isobutyl vinyl ether in the presence of a base catalyst. This reaction leads to the formation of this compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
18965-97-4 |
|---|---|
Molekularformel |
C19H25NO2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3 |
InChI-Schlüssel |
DBHPVKNFKBKJCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Verwandte CAS-Nummern |
18965-98-5 (hydrochloride) |
Synonyme |
1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride berlafenone bipranol GK 23-G GK-23-G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
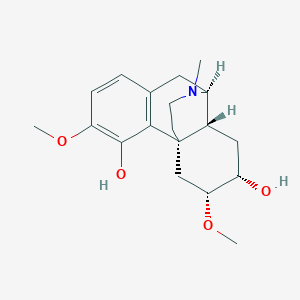
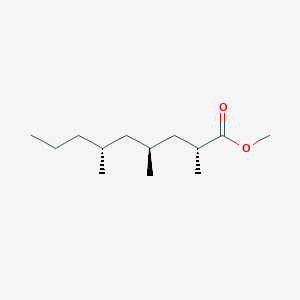

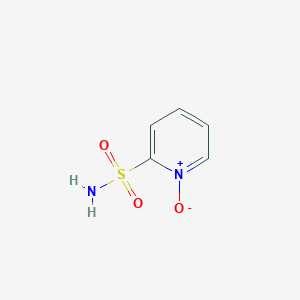
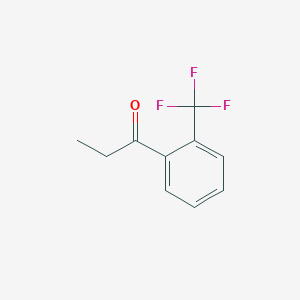
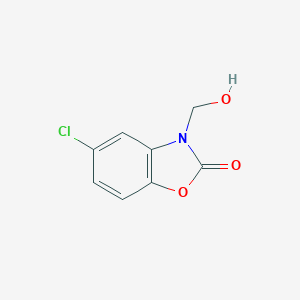
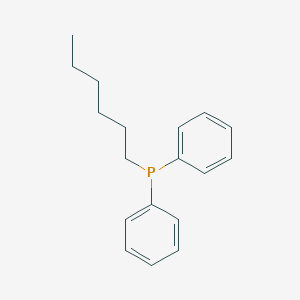
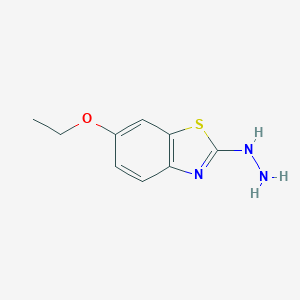
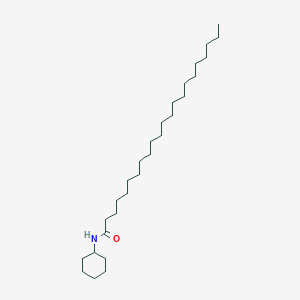
![4-Methyl-N'-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B98051.png)

